molecular formula C20H17ClN2O B5113132 N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide

N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide

Cat. No.: B5113132
M. Wt: 336.8 g/mol
InChI Key: RSZBKMKPJDMUPO-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide: is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 3-position and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide typically involves the reaction of 3-chloropyridine-2-amine with 3,3-diphenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .

Medicine: Its structural features make it a candidate for the synthesis of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-(pyridin-2-yl)-3,3-diphenylpropanamide
  • N-(3-chloropyridin-2-yl)-3,3-diphenylpropanoic acid
  • N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamine

Uniqueness: N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-18-12-7-13-22-20(18)23-19(24)14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZBKMKPJDMUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=C(C=CC=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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